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Compound of Interest

Compound Name:
[(3-Bromopyridin-4-

yl)methyl]diethylamine

CAS No.: 1449008-01-8

Cat. No.: B3347821

Get Quote

Subject: Nicotine Monohydrobromide & Structural Isomers Context: Salt Selection, Solid-State

Characterization, and Analytical Validation

Molecular Identity & Stoichiometry
The molecular formula C₁₀H₁₅BrN₂ represents a molecular weight of approximately 243.15

g/mol . In a drug development context, this formula most commonly refers to a salt form of a

nitrogenous base rather than a covalently brominated neutral molecule, though both exist.

A. The Primary Candidate: Nicotine Monohydrobromide
For pharmaceutical scientists, C₁₀H₁₅BrN₂ is the stoichiometric sum of Nicotine (C₁₀H₁₄N₂) and

Hydrogen Bromide (HBr).

Role: Active Pharmaceutical Ingredient (API) in salt form.

Utility: Modulating pH, solubility, and bioavailability in Nicotine Replacement Therapies

(NRTs) and next-generation inhalation products.
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Structure: The protonation occurs at the pyrrolidine nitrogen (

hybridized), which is more basic (pKa ~8.0) than the pyridine nitrogen (

hybridized, pKa ~3.1).

B. The Structural Isomer: Substituted Aniline
A less common covalent isomer is 4-bromo-N,N-dimethyl-2-(methylaminomethyl)aniline.

Role: Chemical intermediate; likely a precursor in dye or agrochemical synthesis.

Distinction: Unlike the salt, the bromine here is covalently bonded to the aromatic ring, which

drastically alters the mass spectrometry fragmentation pattern (discussed in Section 4).

Theoretical & Calculated Properties
Accurate mass calculation is the first step in validation. Note the significant contribution of

Bromine isotopes.[1][2]

Table 1: Physicochemical Constants[3][4]
Property Value / Description Notes

Formula C₁₀H₁₅BrN₂ Stoichiometry: 1:1 Salt

Average MW 243.15 g/mol Used for dosing calculations

Monoisotopic Mass 242.0419 Da (⁷⁹Br) Target for High-Res MS

Exact Mass (⁸¹Br) 244.0398 Da The "M+2" Isotope Peak

Elemental Composition
C (49.40%), H (6.22%), Br

(32.86%), N (11.52%)

High Br content affects X-ray

absorption

Predicted LogP ~0.8 (Salt form)
Lower than free base (LogP 1.

[3][4][5][6]17) due to ionization

The "Bromine Signature"
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
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Impact: Any Mass Spectrum of C₁₀H₁₅BrN₂ will not show a single parent peak. It will display

a 1:1 doublet separated by 2 mass units (m/z 242 and 244).

Validation Rule: If your MS data does not show this 1:1 doublet intensity, the compound does

not contain Bromine.

Synthesis & Salt Selection Strategy
In drug development, selecting the Hydrobromide (HBr) salt over the Hydrochloride (HCl) or

Tartrate is a deliberate choice to manipulate hygroscopicity and thermal stability.

Reaction Logic
The synthesis requires controlled protonation to avoid the dihydrobromide (C₁₀H₁₆Br₂N₂),

where both nitrogen centers are protonated.

Graphviz Diagram: Synthesis & Protonation Pathway
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Figure 1: Reaction pathway for the selective synthesis of Nicotine Monohydrobromide. Note the

risk of over-protonation if stoichiometry is not strictly controlled.

Experimental Protocol: Controlled Crystallization
Objective: Isolate C₁₀H₁₅BrN₂ without forming the hygroscopic di-salt.

Preparation: Dissolve 10 mmol of Nicotine Free Base (high purity, >99%) in 20 mL of

anhydrous Ethanol.

Acid Addition: Prepare a 1.0 M solution of HBr in Acetic Acid or Diethyl Ether.
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Critical Step: Add the acid dropwise to the base solution at 0–5°C under Nitrogen

atmosphere.

Why? Low temperature favors the kinetic product (monoprotonation) and prevents

oxidation of the pyridine ring.

Crystallization: Add Diethyl Ether (anti-solvent) slowly until turbidity is observed. Store at

-20°C for 24 hours.

Filtration: Filter the hygroscopic crystals rapidly under inert gas (Argon/Nitrogen) to prevent

water uptake.

Analytical Characterization Workflow
Validating the identity of C₁₀H₁₅BrN₂ requires distinguishing the salt from the free base and

confirming the presence of the bromide counterion.

A. Mass Spectrometry (MS) Fragmentation
The fragmentation pattern is the "fingerprint" of the molecule.

Graphviz Diagram: MS Fragmentation Logic
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Figure 2: Mass Spectrometry fragmentation tree. The 1:1 doublet at the parent ion is diagnostic

of Bromine. The peak at m/z 84 confirms the Nicotine scaffold.

B. Nuclear Magnetic Resonance (NMR)
Comparing the ¹H-NMR of the salt vs. the free base reveals the protonation site.

Pyrrolidine Ring Shift: The protons adjacent to the pyrrolidine nitrogen (N-CH₃ and C2-H, C5-

H) will show a downfield shift (higher ppm, typically +0.5 to +1.0 ppm) compared to the free

base due to the deshielding effect of the positive charge.

Pyridine Ring Stability: The aromatic pyridine protons will show minimal shift, confirming the

pyridine nitrogen remains unprotonated (validating the "Mono" salt form).

C. X-Ray Diffraction (XRD)
Powder XRD (PXRD): Essential for checking polymorphism. Salt forms often exist in multiple

crystal habits (needles vs. plates) which affect dissolution rates.
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Single Crystal XRD: Bromine is a "heavy atom." It scatters X-rays strongly, allowing for easy

determination of the absolute configuration (S-isomer vs R-isomer) via anomalous

dispersion.

Stability & Bioavailability Implications
Why C₁₀H₁₅BrN₂? (The "So What?")
In drug delivery, the choice of the Hydrobromide salt impacts the pharmacokinetic profile:

Solubility: HBr salts are typically more water-soluble than the free base but may be less

soluble than Hydrochloride salts. This allows for "tuning" the release rate in transdermal

patches or oral gums.

pH Modulation: The solution pH of C₁₀H₁₅BrN₂ will be acidic (approx pH 4-5). This affects

buccal absorption (which favors basic pH). Formulations often require buffering agents to

convert the salt back to the free base in situ for absorption.

Stability: HBr salts can be sensitive to photo-oxidation. The bromide ion can oxidize to

elemental bromine (

) under strong UV light, turning the sample yellow/brown. Storage in amber glass is
mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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